4-nitronaphthalene-2-carboxylic acid

Description

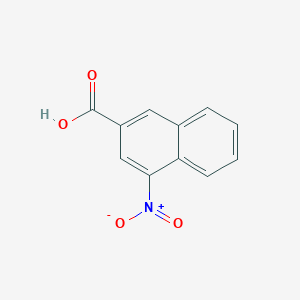

4-Nitronaphthalene-2-carboxylic acid is a nitro-substituted naphthalene derivative with a carboxylic acid functional group at the 2-position and a nitro group at the 4-position. The nitro group (–NO₂) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, acidity, and reactivity.

Properties

IUPAC Name |

4-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKMHFGBHYAKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-nitronaphthalene-2-carboxylic acid can be synthesized through several methods:

Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene. This intermediate is then further nitrated to produce this compound.

Oxidation of 4-nitronaphthalene: 4-nitronaphthalene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to yield this compound

Industrial Production Methods

Industrial production of this compound typically involves the large-scale nitration of naphthalene followed by oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters

Common Reagents and Conditions

Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Catalysts: Acid catalysts for esterification reactions

Major Products Formed

Reduction: 4-aminonaphthalene-2-carboxylic acid

Esterification: 4-nitronaphthalene-2-carboxylate esters

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Nitronaphthalene-2-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its structure allows for versatile modifications through electrophilic substitution reactions, making it valuable in the production of complex aromatic compounds.

Synthesis of Dyes

The compound is utilized in the manufacture of azo dyes, where it acts as a coupling component. These dyes are widely used in textiles, inks, and plastics due to their vibrant colors and stability. The reaction typically involves diazotization followed by coupling with aromatic amines or phenols, leading to the formation of colored azo compounds.

Biological Research

Biochemical Probes

In biochemical research, this compound can function as a probe for studying enzyme interactions and mechanisms. Its nitro group can be reduced to an amino group under specific conditions, allowing researchers to investigate enzyme activity and substrate specificity.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. This potential application is significant for developing new pharmaceuticals or agricultural chemicals aimed at combating resistant strains of bacteria or fungi.

Material Science

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. For instance, it may be used in the synthesis of polyimides that are employed in high-performance applications like aerospace and electronics.

Nanomaterials

Research indicates that this compound can be used in the preparation of nanomaterials, particularly those involving carbon-based structures. Its functional groups facilitate the attachment of nanoparticles, which can enhance the properties of composite materials.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Synthesis of Azo Dyes from this compound | Dye Production | Demonstrated efficient coupling reactions yielding high-color strength dyes suitable for textile applications. |

| Enzymatic Reduction Studies | Biochemical Research | Showed that this compound could serve as a substrate for specific reductases, offering insights into enzyme kinetics. |

| Development of High-Performance Polymers | Material Science | Highlighted the enhanced thermal stability and mechanical properties when incorporating the compound into polyimide matrices. |

Mechanism of Action

The mechanism of action of 4-nitronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Acidity: The nitro group in this compound likely enhances the acidity of the –COOH group compared to amino or hydroxy substituents. For instance, 4-aminonaphthalene-2-carboxylic acid (pKa ~4–5, inferred) is less acidic than its nitro counterpart (pKa ~1–2 estimated) due to the electron-donating nature of –NH₂ .

- Solubility : Hydroxy-substituted analogs (e.g., 6-hydroxy-2-naphthalenecarboxylic acid) exhibit higher water solubility, while nitro and long alkyl chain derivatives (e.g., 6-n-dodecylnaphthalene-2-carboxylic acid) are more lipophilic .

- Reactivity: The nitro group facilitates electrophilic substitution reactions at meta/para positions, whereas amino or hydroxy groups direct reactivity to ortho/para positions.

Structural and Topological Comparisons

highlights the use of topological indices (e.g., Wiener index, Zagreb index) to correlate molecular structure with properties. For example:

- Electron-withdrawing groups (e.g., –NO₂) increase the compound’s polarity and dipole moment, impacting intermolecular interactions.

Biological Activity

4-Nitronaphthalene-2-carboxylic acid (4-NNCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-NNCA has the molecular formula C₁₁H₈N₂O₄ and a molecular weight of 216.19 g/mol. The presence of the nitro group (-NO₂) is key to its biological activity, influencing its interaction with various biological targets.

The primary mechanisms through which 4-NNCA exerts its biological effects include:

- Electrophilic Properties : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition and other cellular effects .

- Signaling Pathways : 4-NNCA is known to influence key signaling pathways involved in gene expression and cellular processes, including anti-inflammatory and antioxidant responses.

Antineoplastic Activity

Research indicates that nitro compounds, including 4-NNCA, exhibit antitumor properties. A study demonstrated that derivatives of nitro-naphthoic acids can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

4-NNCA has been shown to exhibit anti-inflammatory properties. Nitro fatty acids derived from similar structures have been reported to modulate inflammatory responses by inhibiting the NF-kB pathway . This suggests that 4-NNCA may have potential in treating inflammatory diseases.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Studies have reported that nitro-substituted naphthalene derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 4-NNCA is crucial for its therapeutic application:

- Absorption : The compound is expected to be absorbed through the gastrointestinal tract due to its moderate lipophilicity.

- Metabolism : It undergoes metabolic transformations primarily via reduction of the nitro group, leading to the formation of amine derivatives which may exhibit different biological activities .

- Excretion : The metabolites are likely excreted via renal pathways.

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of 4-NNCA derivatives in vitro against various cancer cell lines. Results indicated a significant reduction in cell viability with IC50 values ranging from 10 to 30 µM depending on the derivative tested .

- Anti-inflammatory Response : In a model of acute inflammation induced in rats, administration of 4-NNCA resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, highlighting its potential therapeutic role in inflammatory conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.